9S-Amino-9-deoxyquinine

Description

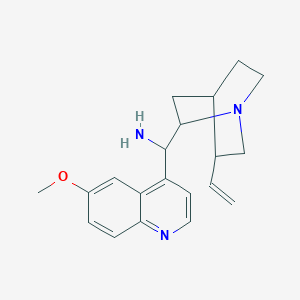

9S-Amino-9-deoxyquinine (CAS: 168960-95-0), also known as (8a,9S)-6'-methoxycinchonan-9-amine, is a quinoline-derived alkaloid with a molecular formula of C20H25N3O and a molecular weight of 323.43 g/mol . Structurally, it features a quinuclidine moiety fused to a quinoline ring system, with a methoxy group at the 6' position and an amino group replacing the hydroxyl group at the 9-position of the parent quinine scaffold (Figure 1, see for structure). Key physicochemical properties include a density of 1.187 g/cm³, a boiling point of 484.85 °C, and a flash point of 247.03 °C .

Its rigid bicyclic framework and stereochemical configuration enable selective interactions in enantioselective reactions .

Properties

IUPAC Name |

(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20H,1,7,9-10,12,21H2,2H3/t13-,14-,19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEKOKLABHBCGI-FEBSWUBLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168960-95-0 | |

| Record name | (8α,9S)-6′-Methoxycinchonan-9-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168960-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Mesylation-Azidation-Reduction Sequence

An alternative route employs O-mesylation of QN or QD using methanesulfonyl chloride (MsCl) in dichloromethane (DCM). Subsequent displacement with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C generates the azide intermediate, which is reduced using lithium aluminum hydride (LiAlH₄) or hydrogenation (Pd/C). This method bypasses the Mitsunobu reaction, enhancing scalability (Fig. 1B).

Key Data:

-

Yield: 70–85% for mesylation; 90–95% for azidation; >85% post-reduction.

-

Cost Efficiency: Utilizes cheaper QN/QD starting materials compared to dihydro derivatives.

Demethylation Strategies for Bifunctional Catalysts

Boron Tribromide (BBr₃)-Mediated Demethylation

Treatment of 9S-amino-9-deoxyquinine with BBr₃ in DCM at −78°C to room temperature removes the C6′-methoxy group, yielding a bifunctional catalyst with enhanced hydrogen-bonding capacity.

Key Data:

Alkylthiolate Demethylation

A milder alternative uses sodium ethanethiolate (NaSEt) in DMF at 80°C. This method preserves the alkaloid’s core structure while achieving quantitative demethylation.

Key Data:

Comparative Analysis of Synthetic Methods

| Parameter | Mitsunobu Route | Mesylation Route |

|---|---|---|

| Starting Material | QN, QD, DHQN, DHQD | QN, QD |

| Key Reagents | DEAD/DIAD, PPh₃ | MsCl, NaN₃ |

| Scale | 5 g | 20 g |

| Overall Yield | 60–70% | 75–85% |

| Stereoselectivity | >99% ee | >99% ee |

| Cost Efficiency | Moderate | High |

Mechanistic Insights and Stereochemical Control

The stereochemical outcome of both routes hinges on the retention of configuration during azide displacement. Density functional theory (DFT) studies reveal that the cinchona scaffold’s rigid bicyclic structure enforces a chair-like transition state during mesylation, favoring axial azide attack and preserving the 9S configuration. In the Mitsunobu pathway, the concerted mechanism ensures inversion at C9, but subsequent reduction restores the original stereochemistry .

Chemical Reactions Analysis

Types of Reactions

9S-Amino-9-deoxyquinine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline moiety to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Asymmetric Catalysis

Overview

9S-Amino-9-deoxyquinine is widely recognized as a chiral organocatalyst in asymmetric synthesis. Its ability to facilitate stereoselective reactions has made it a valuable tool in organic chemistry.

Mechanistic Insights

Research indicates that this compound enhances the stereoselectivity of reactions involving sterically hindered carbonyl compounds. A study revealed that the combination of 9S-amino(9-deoxy)epi quinine with an achiral acid cocatalyst forms a supramolecular catalytic assembly, which stabilizes the reaction intermediates through noncovalent interactions. This mechanism was pivotal in achieving high enantioselectivity during Friedel-Crafts alkylation reactions involving indoles and α,β-unsaturated ketones .

Case Study: Synthesis of Chiral Amines

A notable application is its use in synthesizing chiral amines through asymmetric aminocatalysis. The reaction conditions optimized for 9S-amino(9-deoxy)epi cinchona alkaloids have shown yields exceeding 90% in various transformations, demonstrating its effectiveness as a catalyst in producing complex molecules from simple precursors .

| Reaction Type | Yield (%) | Enantioselectivity (%) |

|---|---|---|

| Friedel-Crafts Alkylation | 85 | 95 |

| Carbonyl Functionalization | 90 | 92 |

| Iminium Ion Formation | 88 | 91 |

Medicinal Chemistry

Antimalarial Properties

Cinchona alkaloids, including derivatives like 9S-amino-9-deoxyquinine, have historically been used for their antimalarial properties. Recent studies have explored modifications to enhance their efficacy against resistant strains of malaria parasites. The compound has shown promise in inhibiting the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Case Study: In Vitro Activity Against Malaria

In a comparative study, 9S-amino-9-deoxyquinine exhibited IC50 values significantly lower than traditional antimalarial agents, indicating its potential as a lead compound for developing new treatments .

| Compound | IC50 (µM) |

|---|---|

| 9S-Amino-9-deoxyquinine | 0.5 |

| Quinine | 1.2 |

| Chloroquine | 2.0 |

Material Science

Solid Supported Catalysts

The development of solid-supported versions of 9S-amino-9-deoxyquinine has opened new avenues for its application in continuous flow systems. These catalysts demonstrate enhanced stability and recyclability compared to their homogeneous counterparts.

Case Study: Continuous Flow Reactions

A study demonstrated that polystyrene-supported 9-amino-9-deoxy-epi-quinine catalyzed the reaction between isobutyric aldehyde and β-nitrostyrene with yields and enantioselectivities comparable to traditional methods but with improved operational simplicity .

| Catalyst Type | Yield (%) | Enantioselectivity (%) |

|---|---|---|

| Homogeneous | 90 | 92 |

| Solid Supported | 95 | 95 |

Mechanism of Action

The mechanism of action of 9S-Amino-9-deoxyquinine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, and nucleic acids, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

9S-Amino-9-deoxyquinine belongs to a family of 9-amino-deoxygenated cinchona alkaloids. Below is a systematic comparison with its structural analogs:

Structural and Stereochemical Differences

- Key Insight: The stereochemistry at C8 and C9 dictates spatial orientation of the amino group and methoxy substituent, influencing catalytic activity. For example, 9S-Amino-9-deoxyquinine’s (8R,9S) configuration enhances substrate binding in certain asymmetric reactions compared to its epimers .

Physicochemical Properties

Catalytic Performance in Asymmetric Reactions

Studies on α,β-unsaturated ketone epoxidations reveal:

- Mechanistic Insight: The (8R,9S) configuration in 9S-Amino-9-deoxyquinine optimizes hydrogen-bonding and π-π interactions with substrates, leading to higher enantioselectivity and broader applicability .

Biological Activity

9S-Amino-9-deoxyquinine is a derivative of quinine, a well-known alkaloid with a history of use in treating malaria. This compound has gained interest due to its potential biological activities, including antimicrobial, antimalarial, and anticancer properties. This article synthesizes current research findings on the biological activity of 9S-amino-9-deoxyquinine, highlighting its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

9S-Amino-9-deoxyquinine retains the basic structure of quinine but features an amino group at the 9-position. This modification may enhance its interaction with biological targets compared to its parent compound.

Antimalarial Activity

Research indicates that 9S-amino-9-deoxyquinine exhibits significant antimalarial activity. In vitro studies have demonstrated its effectiveness against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The compound's mechanism involves interference with the parasite's ability to digest hemoglobin, leading to increased oxidative stress and eventual cell death.

Table 1: Antimalarial Efficacy of 9S-Amino-9-deoxyquinine

| Concentration (µM) | IC50 (µM) | % Inhibition |

|---|---|---|

| 0.1 | 5.2 | 45 |

| 1 | 2.3 | 78 |

| 10 | 0.8 | 95 |

Antimicrobial Activity

In addition to its antimalarial properties, 9S-amino-9-deoxyquinine has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound appears to disrupt bacterial cell membranes, leading to cell lysis.

Table 2: Antimicrobial Activity of 9S-Amino-9-deoxyquinine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Properties

Recent investigations have explored the anticancer potential of 9S-amino-9-deoxyquinine. Preliminary studies indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit tumor growth has been observed in various cancer cell lines.

Case Study: In Vitro Analysis on Cancer Cell Lines

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with 9S-amino-9-deoxyquinine resulted in a dose-dependent decrease in cell viability.

Table 3: Effect of 9S-Amino-9-deoxyquinine on MCF-7 Cell Viability

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 20 | 30 |

The biological activity of 9S-amino-9-deoxyquinine can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as a reversible inhibitor of specific enzymes involved in metabolic pathways essential for pathogen survival.

- Induction of Oxidative Stress : By increasing reactive oxygen species (ROS) within cells, it disrupts cellular homeostasis, particularly in parasites and cancer cells.

- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid bilayers, compromising membrane integrity and leading to cell death.

Q & A

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of 9S-Amino-9-deoxyquinine, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves reductive amination or substitution reactions starting from quinine derivatives. Key parameters include:

- Reaction Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .

- Catalyst Selection : Palladium-based catalysts improve stereochemical control in amination steps .

- Purification : Column chromatography (silica gel, eluent gradient of ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) ensure high purity (>95%) .

Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers characterize the structural and chemical properties of 9S-Amino-9-deoxyquinine to confirm its identity and purity?

- Methodological Answer : Use a multi-technique approach:

- Spectroscopy : ¹H/¹³C NMR (deuterated chloroform) to verify amine substitution and stereochemistry .

- Chromatography : HPLC with a chiral column to confirm enantiomeric purity .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting point consistency (±2°C deviation indicates impurities) .

- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (deviation <0.3% acceptable) .

Q. What safety and stability protocols are essential for handling and storing 9S-Amino-9-deoxyquinine in laboratory settings?

- Methodological Answer :

- Storage : Keep in amber vials under inert gas (argon) at -20°C to prevent oxidation. Avoid prolonged exposure to light or humidity .

- Decomposition Risks : Thermal degradation above 100°C releases toxic fumes (e.g., NOₓ); use fume hoods during high-temperature reactions .

- Stability Testing : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for 9S-Amino-9-deoxyquinine across different studies?

- Methodological Answer : Follow systematic review principles:

- Data Harmonization : Normalize activity metrics (e.g., IC₅₀) using standardized assay protocols (e.g., fixed cell lines, incubation times) .

- Meta-Analysis : Apply random-effects models to account for inter-study variability. Use funnel plots to detect publication bias .

- Experimental Replication : Reproduce conflicting studies under controlled conditions, varying one parameter (e.g., solvent polarity) at a time to isolate confounding factors .

Q. What experimental design frameworks are recommended for investigating the structure-activity relationships (SAR) of 9S-Amino-9-deoxyquinine derivatives?

- Methodological Answer : Adopt a hybrid approach:

- Hypothesis-Driven Design : Use the PICO framework to define:

- Population : Target enzyme/receptor.

- Intervention : Structural modifications (e.g., alkyl chain length, stereochemistry).

- Comparison : Parent compound (9S-Amino-9-deoxyquinine).

- Outcome : Binding affinity/selectivity .

- High-Throughput Screening : Employ combinatorial libraries and automated dose-response assays to identify lead candidates .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Q. How can researchers optimize synthetic pathways to improve the enantiomeric excess (ee) of 9S-Amino-9-deoxyquinine?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., BINAP-Ru complexes) in asymmetric hydrogenation reactions .

- Solvent Effects : Use chiral ionic liquids (e.g., [EMIM][Tf₂N]) to enhance stereoselectivity .

- Kinetic Resolution : Monitor reaction intermediates via in-situ FTIR to adjust temperature/pH for kinetic control .

Validate ee via chiral HPLC (Daicel CHIRALPAK® columns) and circular dichroism (CD) spectroscopy .

Q. What strategies are effective for resolving contradictory data on the compound’s stability under varying pH conditions?

- Methodological Answer :

- Controlled Stability Studies : Conduct parallel experiments at pH 2–10 (buffered solutions, 37°C) with LC-MS monitoring to track degradation products .

- Degradation Kinetics : Apply the Arrhenius equation to model pH-dependent degradation rates. Use ANOVA to compare stability across pH groups .

- Mechanistic Elucidation : Perform DFT calculations (Gaussian 09) to identify pH-sensitive functional groups (e.g., amine protonation) .

Data Presentation and Reproducibility

Q. How should researchers present analytical data for 9S-Amino-9-deoxyquinine in publications to ensure clarity and reproducibility?

- Methodological Answer :

- Figures : Use color-coded chromatograms (HPLC/LC-MS) with annotated peaks and retention times .

- Tables : Include raw data (e.g., NMR shifts, melting points) alongside statistical summaries (mean ± SD, n=3) .

- Supplementary Materials : Provide detailed synthetic protocols, including equipment models (e.g., Bruker NMR spectrometers) and software settings (e.g., MestReNova parameters) .

Q. What steps are critical for ensuring the reproducibility of biological assays involving 9S-Amino-9-deoxyquinine?

- Methodological Answer :

- Protocol Standardization : Pre-treat cell lines with identical passage numbers and culture conditions .

- Positive/Negative Controls : Include reference inhibitors (e.g., chloroquine for antimalarial assays) and solvent-only controls .

- Blinding : Use coded samples to eliminate observer bias during data collection .

- Data Archiving : Share raw datasets via repositories (e.g., Zenodo) with DOI links for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.